
4-Ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is an organic compound with the molecular formula C8H14O3. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its unique structure and reactivity, making it valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the reaction of ethyl acetoacetate with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
4-Ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Ethyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
Reduction: 4-Ethyl-2,2-dimethyl-1,3-dioxolane-4-methanol
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used
科学研究应用
4-Ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating metabolic pathways.
Medicine: Potential use in the development of new drugs due to its unique reactivity and ability to form stable intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用机制
The mechanism of action of 4-Ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in various chemical reactions. The dioxolane ring provides stability and rigidity to the molecule, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A reduced form of the aldehyde, used in different chemical reactions.
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: An oxidized form of the aldehyde, with distinct chemical properties.
Uniqueness
4-Ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is unique due to the presence of the ethyl group, which enhances its reactivity and provides additional sites for chemical modification. This makes it a versatile compound in organic synthesis and various industrial applications.
属性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC 名称 |
4-ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-4-8(5-9)6-10-7(2,3)11-8/h5H,4,6H2,1-3H3 |
InChI 键 |
YFTGXPPUUKNEJH-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC(O1)(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)

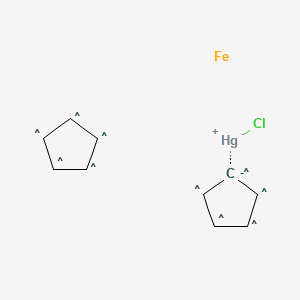
![[6-[6-[6-(7-Oxabicyclo[4.1.0]heptan-3-ylmethoxy)-6-oxohexoxy]-6-oxohexoxy]-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13833935.png)
![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)
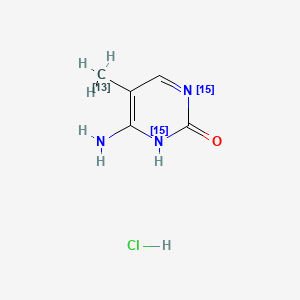
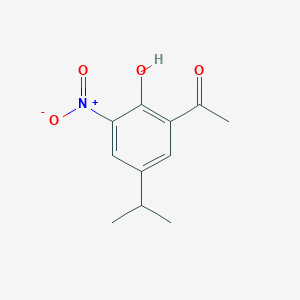


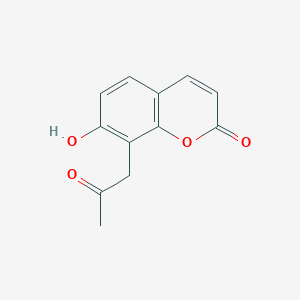

![6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one](/img/structure/B13834001.png)
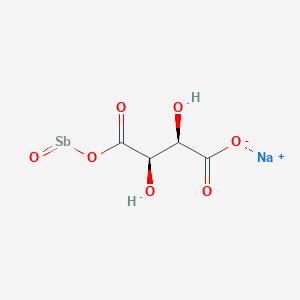
![N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B13834010.png)
